molecular formula C14H12BF3O4 B1446107 (2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid CAS No. 1704064-19-6

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1446107
CAS No.: 1704064-19-6
M. Wt: 312.05 g/mol
InChI Key: KIRMWAKVUHCRAP-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H12BF3O4 and its molecular weight is 312.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid and its derivatives have been investigated for their catalytic properties. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. It is particularly useful in α-dipeptide synthesis, with the ortho-substituent playing a crucial role in accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Optical and Electronic Properties

Certain derivatives of phenyl boronic acids, including those with trifluoromethoxy groups, have been studied for their optical modulation properties. For example, these compounds have been used to quench the near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between structure and photoluminescence quantum yield (Mu et al., 2012).

Structural and Antibacterial Properties

The structural and antimicrobial properties of (trifluoromethoxy)phenylboronic acids have also been examined. These studies involve characterization through various spectroscopic methods and evaluation of antibacterial potency against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Polymer Science

In polymer science, trifluoromethyl-activated monomers, including those derived from phenyl boronic acids, have been synthesized and converted into poly(arylene ether)s. These polymers exhibit high glass-transition temperatures and outstanding thermal stability, making them suitable for applications requiring thermal resistance (Huang, Liaw, Chang, Han, & Huang, 2007).

Future Directions

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes : 4-(Trifluoromethoxy)phenylboronic acid : 2-(Benzyloxy)-5-(trifluoromethyl)phenylboronic acid : Phenylboronic acid : 2-(Benzyloxy)-4-fluorophenylboronic Acid

Properties

IUPAC Name

[2-phenylmethoxy-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O4/c16-14(17,18)22-11-6-7-12(15(19)20)13(8-11)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRMWAKVUHCRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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